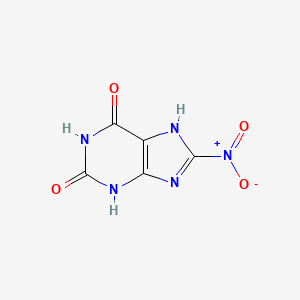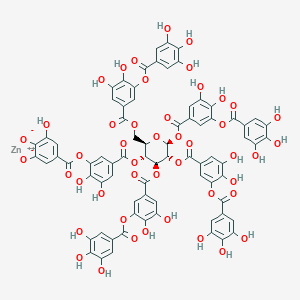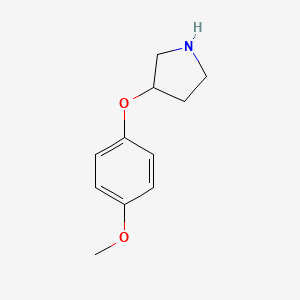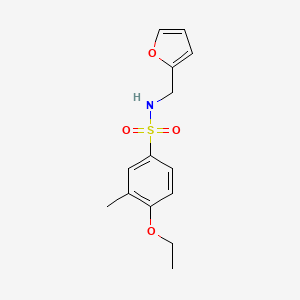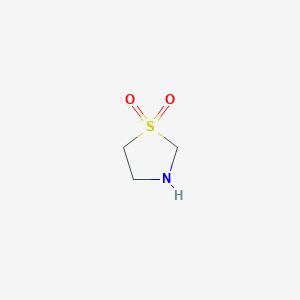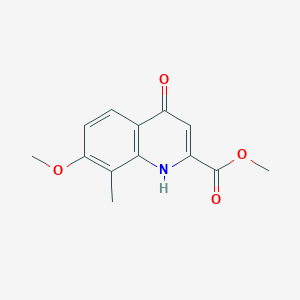
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate consists of a quinoline ring with substituents. The presence of the hydroxy group (OH), methoxy group (OCH₃), and methyl group (CH₃) at specific positions on the quinoline scaffold contributes to its unique properties .
Applications De Recherche Scientifique
Synthesis and Molecular Docking Studies
A study by Kovalenko et al. (2020) explored the consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related compound, leading to the formation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives. These compounds, including those related to methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, were studied for their potential as inhibitors of Hepatitis B Virus replication, indicating a potential application in antiviral research (Kovalenko et al., 2020).
Novel Synthesis Methods
Kovalenko et al. (2019) also described a novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a precursor to methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate. This synthesis could be relevant for producing various quinoline derivatives for scientific research, potentially impacting fields like medicinal chemistry and drug discovery (Kovalenko et al., 2019).
Antibacterial Activity
Meyer et al. (2001) investigated the antibacterial activity of 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups, which are structurally related to methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate. These compounds showed slight activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in developing new antibacterial agents (Meyer et al., 2001).
Simeprevir Synthesis
Rádl et al. (2014) discussed the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a building block for Simeprevir, an antiviral drug. This synthesis involves methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, indicating its role in the synthesis of therapeutically significant compounds (Rádl et al., 2014).
Cytotoxic Activity
A study by Wang et al. (2011) isolated a new quinoline derivative from Streptomyces sp. neau50, which showed cytotoxicity against human lung adenocarcinoma cell lines. This highlights the potential of methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate and its derivatives in cancer research and treatment (Wang et al., 2011).
Dental Plaque Inhibitors
Warner et al. (1975) synthesized various 8-hydroxyquinolines, including compounds structurally related to methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, and evaluated their antibacterial and antiplaque activities. Some analogs demonstrated in vitro antiplaque activity, suggesting applications in dental health research (Warner et al., 1975).
Propriétés
IUPAC Name |
methyl 7-methoxy-8-methyl-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-11(17-2)5-4-8-10(15)6-9(13(16)18-3)14-12(7)8/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIDBMGSTFQIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



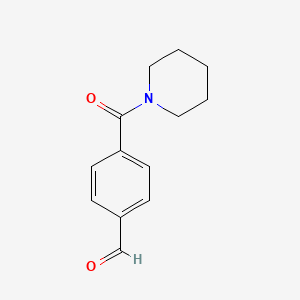
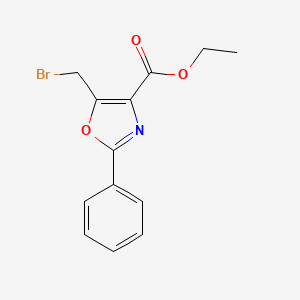

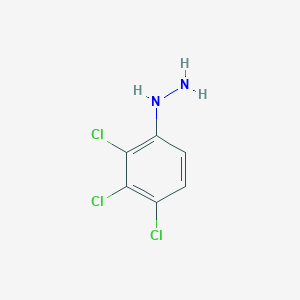
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-](/img/structure/B3285272.png)
![Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3285277.png)
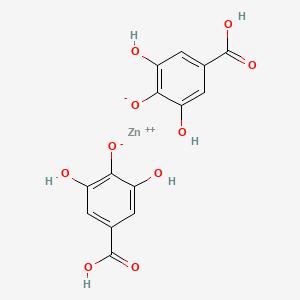
![2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol](/img/structure/B3285292.png)
